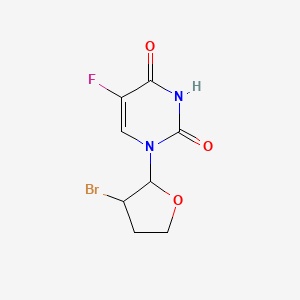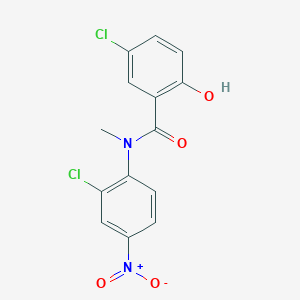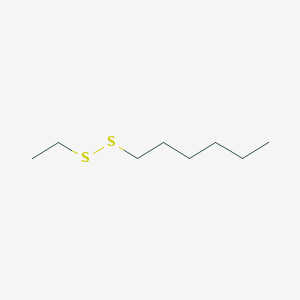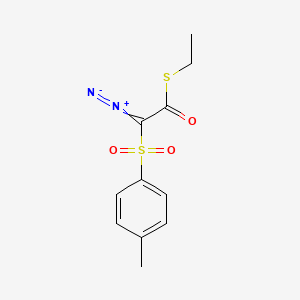![molecular formula C27H22N2 B14494982 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline CAS No. 63019-59-0](/img/structure/B14494982.png)
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline is a complex organic compound with a molecular formula of C27H22N2. This compound is part of the acridine family, known for its diverse applications in various fields, including chemistry, biology, and medicine. Acridine derivatives are particularly noted for their photophysical and photochemical properties, making them valuable in scientific research and industrial applications .
準備方法
The synthesis of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves several steps. One common method starts with the Ullmann condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline, yielding an intermediate compound. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to form 6,9-dichloro-2-methoxyacridine. The final step involves reacting this compound with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to produce the desired product .
化学反応の分析
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted acridine derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its photophysical properties. In biology, it serves as a phototrigger for drug delivery systems, enabling controlled release of therapeutic agents. In medicine, acridine derivatives, including 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline, are explored for their anticancer properties. They exhibit high cytotoxic activity against various cancer cell lines, making them potential candidates for cancer treatment .
作用機序
The mechanism of action of 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline involves intercalation into DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. The compound also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components. These combined effects contribute to its cytotoxic activity against cancer cells .
類似化合物との比較
Similar compounds to 4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline include other acridine derivatives such as acriflavine, proflavine, and quinacrine. These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, acriflavine and proflavine are well-known antibacterial agents, while quinacrine is used as an antimalarial drug. The unique combination of photophysical properties and cytotoxic activity makes this compound particularly valuable in photodynamic therapy and drug delivery systems .
特性
CAS番号 |
63019-59-0 |
|---|---|
分子式 |
C27H22N2 |
分子量 |
374.5 g/mol |
IUPAC名 |
4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-24-23-9-5-6-10-25(23)28-26-18-14-20-7-3-4-8-22(20)27(24)26/h3-18H,1-2H3/b17-13- |
InChIキー |
RGDUWGJRJSZSLI-LGMDPLHJSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C(=NC4=CC=CC=C42)C=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)



![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)

![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)


